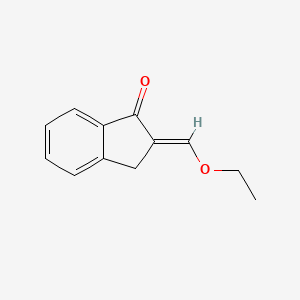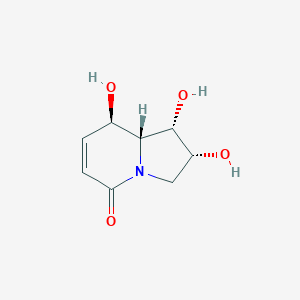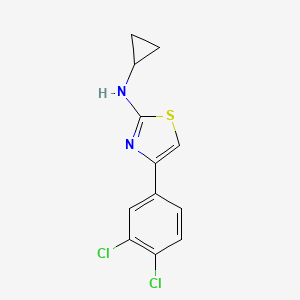
n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a cyclopropyl group and a dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and dichlorophenyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the dichlorophenyl position .
Applications De Recherche Scientifique
n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways, which can lead to its biological effects. For example, it may inhibit c-Jun N-terminal kinase, affecting cellular processes such as apoptosis and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Cyclopropyl-4-(2,4-dichlorophenyl)thiazol-2-amine
- n-Cyclopropyl-4-(3,5-dichlorophenyl)thiazol-2-amine
Uniqueness
n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclopropyl group and the dichlorophenyl group at specific positions on the thiazole ring can result in distinct interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H10Cl2N2S |
|---|---|
Poids moléculaire |
285.2 g/mol |
Nom IUPAC |
N-cyclopropyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H10Cl2N2S/c13-9-4-1-7(5-10(9)14)11-6-17-12(16-11)15-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,16) |
Clé InChI |
KBADHVVHSNNVID-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




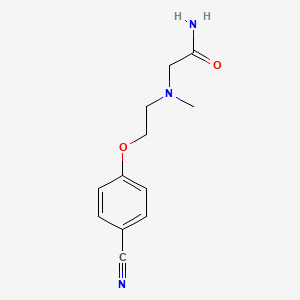
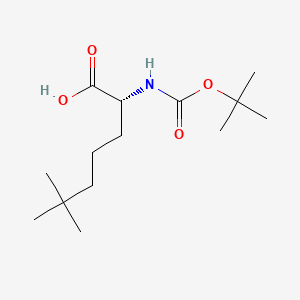
![Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate](/img/structure/B14898888.png)

